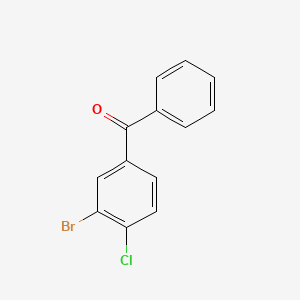

Methanone, (3-bromo-4-chlorophenyl)phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanone, (3-bromo-4-chlorophenyl)phenyl- is an organic compound with the molecular formula C13H8BrClO It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and chlorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-bromo-4-chlorophenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of Methanone, (3-bromo-4-chlorophenyl)phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methanone, (3-bromo-4-chlorophenyl)phenyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Substitution: Formation of various substituted benzophenones.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Applications De Recherche Scientifique

While comprehensive data tables and well-documented case studies for the applications of "Methanone, (3-bromo-4-chlorophenyl)phenyl-" are not available within the provided search results, here's what can be gathered:

Scientific Research Applications

Methanone, (3-bromo-4-chlorophenyl)phenyl- is a chemical compound that may have applications in scientific research.

Related Compounds

- Use as an intermediate: Methanone compounds can be used as intermediates in the synthesis of more complex organic molecules.

- Study of receptor-ligand interactions: Due to their structural features, methanone compounds can be employed to study receptor-ligand interactions.

- Production of specialty chemicals: Methanone compounds can be used in the production of specialty chemicals and materials.

Properties of related compounds

- Interactions with biomolecules: Methanone, (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl] interacts with cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta. These interactions suggest a role in modulating important signaling pathways and cellular processes such as metabolism and gene expression.

Mécanisme D'action

The mechanism of action of Methanone, (3-bromo-4-chlorophenyl)phenyl- depends on its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the bromine atom.

Methanone, (4-bromophenyl)phenyl-: Similar structure but lacks the chlorine atom.

Methanone, (3-chlorophenyl)phenyl-: Similar structure but lacks the bromine atom.

Uniqueness

Methanone, (3-bromo-4-chlorophenyl)phenyl- is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual substitution can lead to different chemical and biological properties compared to its mono-substituted counterparts.

Activité Biologique

Methanone, (3-bromo-4-chlorophenyl)phenyl-, is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological interactions. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methanone, (3-bromo-4-chlorophenyl)phenyl- features a bromine atom at the 3-position and a chlorine atom at the 4-position on a phenyl ring. Its molecular formula is C13H9BrClO, with a molecular weight of approximately 295.56 g/mol. The presence of halogen atoms enhances its ability to interact with biological targets through halogen bonding, which is crucial for its pharmacological properties .

Biological Activity

1. Antimicrobial Properties

Research indicates that Methanone, (3-bromo-4-chlorophenyl)phenyl- exhibits notable antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria have been reported to be significantly lower than those for many standard antibiotics, suggesting a potential role in treating resistant infections .

Table 1: Antimicrobial Activity of Methanone, (3-bromo-4-chlorophenyl)phenyl-

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

2. Anticancer Properties

In addition to its antibacterial effects, Methanone, (3-bromo-4-chlorophenyl)phenyl- has been investigated for its anticancer properties. It has demonstrated significant anti-proliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values in these assays indicate potent activity, often below 25 µM .

Table 2: Anticancer Activity of Methanone, (3-bromo-4-chlorophenyl)phenyl-

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 | < 25 |

| MCF-7 | < 25 |

The mechanism by which Methanone, (3-bromo-4-chlorophenyl)phenyl- exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound acts as an inhibitor or activator of specific enzymes involved in metabolic pathways. This modulation can affect cell proliferation and survival.

- Protein Binding : Its sulfonamide-like structure allows for hydrogen bonding with proteins, influencing their activity and stability.

- Halogen Bonding : The bromine and chlorine atoms facilitate additional interactions with biological macromolecules, enhancing binding affinity and specificity towards target sites .

Case Studies

A series of studies have been conducted to evaluate the biological efficacy of Methanone, (3-bromo-4-chlorophenyl)phenyl-. For instance:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry assessed the compound's activity against various pathogens, confirming its superior efficacy compared to traditional antibiotics .

- Cancer Cell Line Evaluation : In vitro studies demonstrated that the compound significantly inhibited cell growth in HepG2 and MCF-7 cell lines through apoptosis induction mechanisms .

Propriétés

Numéro CAS |

782-03-6 |

|---|---|

Formule moléculaire |

C13H8BrClO |

Poids moléculaire |

295.56 g/mol |

Nom IUPAC |

(3-bromo-4-chlorophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8BrClO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |

Clé InChI |

VFANKUNNLZRLBG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.